

Application Note: FTIR Analysis of Gel-Grown Barium Tartrate Crystals

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Compound of Interest

Compound Name: *Barium tartrate*

Cat. No.: *B1588208*

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Introduction

Barium tartrate ($\text{BaC}_4\text{H}_4\text{O}_6$) crystals are of significant interest in various scientific and technological fields due to their piezoelectric, ferroelectric, and non-linear optical properties.^[1] The gel growth method is a simple and effective technique for obtaining high-quality single crystals of **barium tartrate** at room temperature.^{[1][2]} Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for the characterization of these crystals, providing crucial information about their functional groups, molecular structure, and the presence of water of hydration.^[3] This application note provides detailed protocols for the gel growth of **barium tartrate** crystals and their subsequent analysis using FTIR spectroscopy.

Data Presentation

The characteristic FTIR absorption bands of gel-grown **barium tartrate** crystals are summarized in the table below. These spectral assignments are crucial for the identification and characterization of the synthesized crystals.

Wavenumber (cm ⁻¹)	Assignment	Reference
3136.36 - 2812.31	O-H Stretching (Water of Hydration)	[1]
3065.7, 2875.6, 2735.9	-O-H Stretching	[3][4]
1923.09	-C-O Stretching	[1]
1635	C=O Stretching	[5]
1589	>C=O Stretch of Carbonyl Group	[3][4]
1543.10	C=OH Stretching	[1]
1448.59	C-H Asymmetric Bending	[1]
1386	C-O Stretching	[5]
1382.8	>C=O Symmetric Vibration	[3][4]
1309.71 - 1238.34	C-O Stretching and OH in-plane bending	[1]
1125	C-O Stretching	[5]
1084.03	-C-H Stretching	[1]
837	C-C Stretch Vibrations	[5]
773.48	-C-H Stretching out of plane	[1]
751.1, 689.6	Metal-Oxygen Stretching	[3][4]
617.24 - 526.58	Metal-Oxygen Bonding	[1]
613	Bending vibration of C-H bond	[5]

Experimental Protocols

I. Gel Growth of Barium Tartrate Crystals (Single Diffusion Method)

This protocol describes the synthesis of **barium tartrate** crystals using a silica gel medium.

Materials:

- Sodium Metasilicate (Na_2SiO_3) solution
- Tartaric Acid ($\text{C}_4\text{H}_6\text{O}_6$) solution (e.g., 1M)
- Barium Chloride (BaCl_2) solution (e.g., 1M)
- Glass test tubes (e.g., 25 mm diameter, 200 mm length)
- Beakers
- Magnetic stirrer
- pH meter or pH paper

Procedure:

- Gel Preparation:
 - Prepare a solution of sodium metasilicate with a specific gravity of 1.03 to 1.06.
 - In a beaker, place a specific volume of the sodium metasilicate solution.
 - Slowly add tartaric acid solution dropwise while continuously stirring with a magnetic stirrer to achieve the desired pH (typically around 4-5). This step is crucial for forming a transparent and firm gel.
- Gel Setting:
 - Pour the resulting solution into clean glass test tubes.
 - Cover the test tubes with cotton plugs and allow them to set at room temperature for approximately 24-48 hours until the gel becomes firm.
- Addition of Supernatant Solution:
 - Once the gel has set, carefully pour the barium chloride solution over the gel surface using a pipette to avoid disturbing the gel. This solution acts as the supernatant.

- Crystal Growth:
 - Keep the test tubes undisturbed at a constant room temperature.
 - The barium ions from the supernatant solution will diffuse into the gel and react with the tartrate ions to form **barium tartrate** crystals.
 - Nucleation and growth of crystals will be observed within the gel over a period of several days to weeks.[6]
- Harvesting Crystals:
 - Once the crystals have grown to a desired size, carefully remove them from the gel.
 - Gently wash the harvested crystals with deionized water to remove any adhering gel and reactants.
 - Dry the crystals at room temperature.

II. FTIR Analysis of Barium Tartrate Crystals

This protocol outlines the procedure for analyzing the synthesized **barium tartrate** crystals using an FTIR spectrometer.

Materials and Equipment:

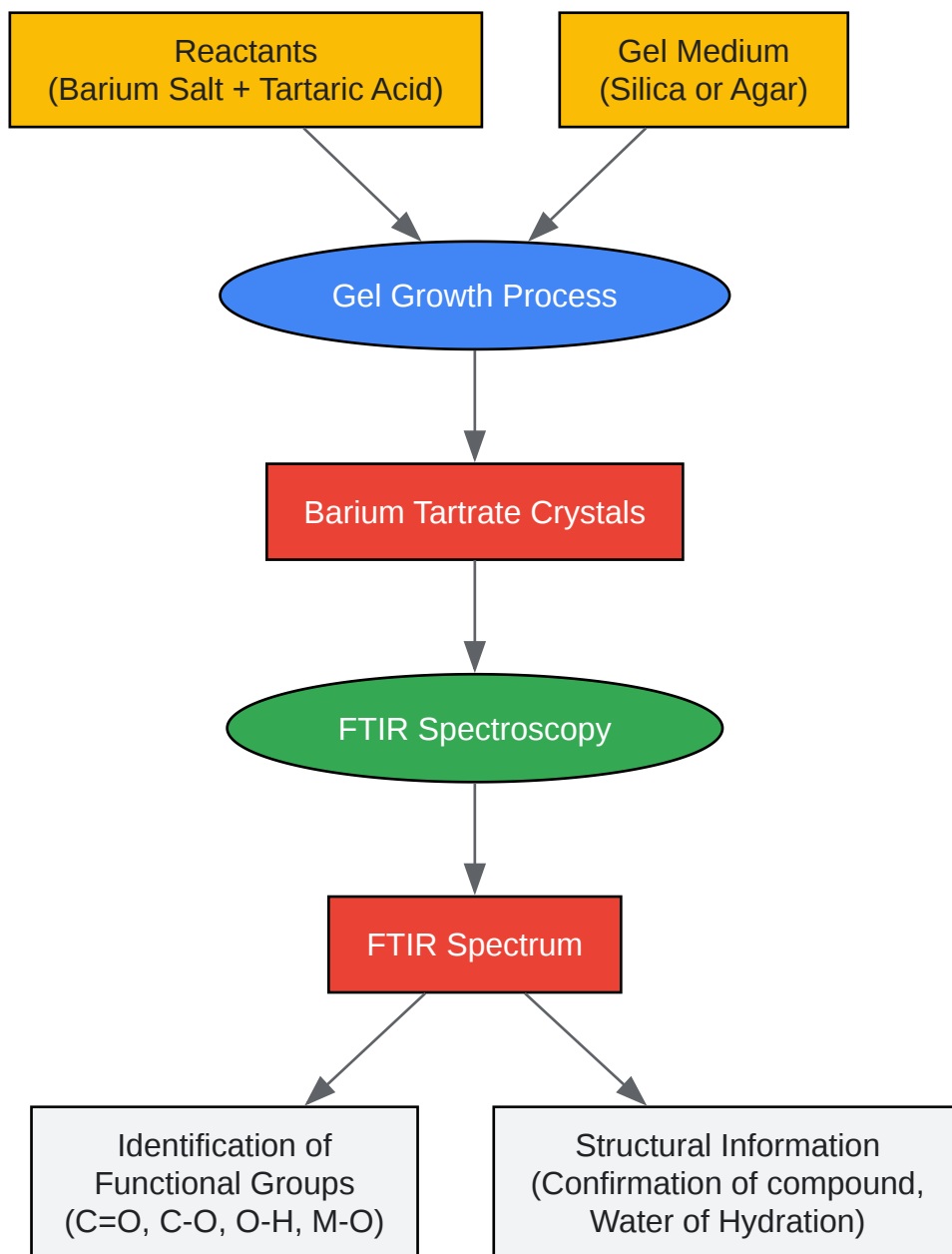
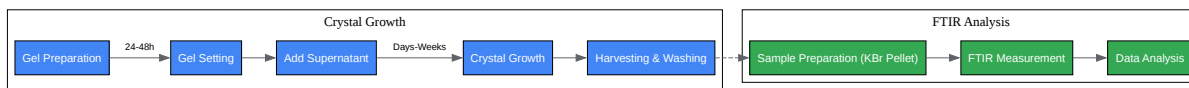
- FTIR Spectrometer (e.g., Shimadzu FTIR-8400, Bruker IFS 66V)[1]
- Agate mortar and pestle
- Potassium Bromide (KBr), spectroscopic grade
- Pellet press
- Sample holder

Procedure:

- Sample Preparation:

- Take a small amount of the dried **barium tartrate** crystals and grind them into a fine powder using an agate mortar and pestle.
- Mix a small amount of the powdered sample (typically 1-2 mg) with approximately 100-200 mg of dry KBr powder.
- Grind the mixture thoroughly to ensure a homogenous sample.
- Transfer the mixture to a pellet press die and press it under high pressure to form a thin, transparent KBr pellet.
- FTIR Measurement:
 - Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.
 - Record the FTIR spectrum in the desired wavenumber range, typically 4000-400 cm^{-1} .[\[1\]](#)
 - Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption peaks in the obtained spectrum.
 - Compare the observed peak positions with the reference data (as provided in the table above) to confirm the presence of functional groups characteristic of **barium tartrate** and to identify the presence of water of hydration.

Visualizations



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